molecular formula C24H23ClN2O4S B11253136 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11253136
M. Wt: 471.0 g/mol
InChI Key: VJKKFJYTPXIGAI-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using reagents such as sulfonyl chlorides.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • 6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the sulfonyl and carboxamide groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the benzoxazine ring also contributes to its uniqueness compared to similar compounds.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-(2-phenylethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O4S/c1-17-7-10-20(11-8-17)32(29,30)27-16-23(31-22-12-9-19(25)15-21(22)27)24(28)26-14-13-18-5-3-2-4-6-18/h2-12,15,23H,13-14,16H2,1H3,(H,26,28)

InChI Key

VJKKFJYTPXIGAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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